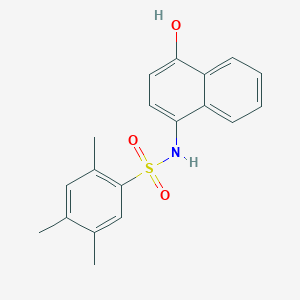![molecular formula C25H25NO6S B280999 Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280999.png)
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as EAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting key enzymes and pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer cell growth. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. This compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. It is also expensive to synthesize, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to understand how this compound works at the molecular level. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Synthesemethoden
The synthesis of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves a series of chemical reactions that take place in a laboratory setting. The process starts with the reaction of 2-naphthoic acid with propargyl bromide in the presence of a base to form 2-propynyl-2-naphthoic acid. This is followed by the reaction of the acid with ethyl 4-methoxybenzenesulfonate in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C25H25NO6S |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO6S/c1-4-8-22-23(25(27)31-5-2)20-15-21(18-9-6-7-10-19(18)24(20)32-22)26-33(28,29)17-13-11-16(30-3)12-14-17/h6-7,9-15,26H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
PCXJKQOWVJPGHE-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)

![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)

